molecular formula C16H11F3N2O B598966 4-Amino-2-phenyl-6-trifluoromethoxyquinoline CAS No. 1204997-05-6

4-Amino-2-phenyl-6-trifluoromethoxyquinoline

Cat. No.: B598966
CAS No.: 1204997-05-6
M. Wt: 304.272
InChI Key: LUSHUNTWQUCZDU-UHFFFAOYSA-N
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Description

4-Amino-2-phenyl-6-trifluoromethoxyquinoline is a quinoline derivative characterized by a trifluoromethoxy group at position 6, a phenyl group at position 2, and an amino group at position 4. Quinoline derivatives are widely studied for their biological and chemical properties, influenced by substituents that modulate electronic, steric, and solubility profiles. This article provides a detailed comparison of this compound with structurally analogous quinoline derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Properties

IUPAC Name

2-phenyl-6-(trifluoromethoxy)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c17-16(18,19)22-11-6-7-14-12(8-11)13(20)9-15(21-14)10-4-2-1-3-5-10/h1-9H,(H2,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSHUNTWQUCZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC(F)(F)F)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680175
Record name 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204997-05-6
Record name 2-Phenyl-6-(trifluoromethoxy)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-phenyl-6-trifluoromethoxyquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of 4-Amino-2-phenyl-6-trifluoromethoxyquinoline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-phenyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroquinoline derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Amino-2-phenyl-6-trifluoromethoxyquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-phenyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Notes References
4-Amino-2-phenyl-6-trifluoromethoxyquinoline -NH₂ (4), -Ph (2), -OCF₃ (6) C₁₆H₁₁F₃N₂O 328.27 Not reported Enhanced electron-withdrawing effect at position 6; phenyl enhances steric bulk.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) -NH₂ (4), -Cl (2), -OMe (3) C₂₂H₁₈ClN₂O 376.84 223–225 Chlorine and methoxy groups increase hydrophobicity; steric hindrance at positions 2 and 3.
6-Methoxy-4-phenyl-2-(trifluoromethyl)quinoline -OMe (6), -Ph (4), -CF₃ (2) C₁₇H₁₂F₃NO 303.28 Not reported Trifluoromethyl at position 2 enhances electron withdrawal; methoxy at 6 improves solubility.
4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline -Cl (4), -OMe (6), -CF₃ (2) C₁₁H₇ClF₃NO 277.63 Not reported Chlorine at position 4 increases reactivity in nucleophilic substitutions.
4-Amino-2-methyl-8-trifluoromethoxyquinoline -NH₂ (4), -CH₃ (2), -OCF₃ (8) C₁₁H₉F₃N₂O 242.20 Not reported Trifluoromethoxy at position 8 reduces steric hindrance compared to position 6.

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃) vs.
  • Amino (-NH₂) vs. Chloro (-Cl): The amino group at position 4 (target compound) increases nucleophilicity, whereas chloro substituents (e.g., compound in ) favor electrophilic reactions.
  • Substituent Position: Trifluoromethoxy at position 6 (target) vs. position 8 (compound in ) alters steric accessibility, impacting binding interactions in biological systems.

Biological Activity

4-Amino-2-phenyl-6-trifluoromethoxyquinoline is a quinoline derivative that has garnered attention for its diverse biological activities. With the molecular formula C16H11F3N2O, this compound features an amino group, a phenyl group, and a trifluoromethoxy group attached to the quinoline backbone. Research indicates its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains.

The biological activity of 4-amino-2-phenyl-6-trifluoromethoxyquinoline is primarily attributed to its interactions with specific biochemical pathways and molecular targets:

  • S1P Receptor Modulation : The compound has been shown to interact with sphingosine-1-phosphate (S1P) receptors, which are critical in regulating immune responses and cellular signaling pathways. This interaction may lead to immunomodulatory effects, influencing the behavior of immune cells.
  • Enzyme Inhibition : It exhibits potential as an inhibitor of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis and fibrosis. This property suggests its utility in treating fibrotic diseases such as liver fibrosis .

Antimicrobial Activity

Research indicates that 4-amino-2-phenyl-6-trifluoromethoxyquinoline possesses significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, including Burkitt lymphoma cells. Its mechanism may involve the modulation of cell signaling pathways that regulate cell proliferation and apoptosis .

In Vitro Studies

A series of experiments have demonstrated the compound's ability to modulate cellular processes:

  • Cell Viability Assays : In studies using Burkitt lymphoma cell lines, treatment with 4-amino-2-phenyl-6-trifluoromethoxyquinoline resulted in decreased cell viability, indicating its potential as an anticancer agent .
  • Enzyme Activity Tests : The compound was tested for its inhibitory effects on prolyl-4-hydroxylase in cultured fibroblasts. Results showed a dose-dependent inhibition, suggesting its role in reducing collagen deposition in fibrotic conditions .

Animal Models

Animal studies have provided insights into the dosage effects and pharmacokinetics of 4-amino-2-phenyl-6-trifluoromethoxyquinoline:

  • Dosage Effects : Administration of varying doses revealed beneficial effects at lower concentrations, while higher doses led to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in cancer cell lines
Prolyl-Hydroxylase InhibitionReduces collagen synthesis in fibroblasts

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